molecular formula C8H8BrClO B6301289 1-Bromo-3-chloro-2-ethoxy-benzene CAS No. 1010390-50-7

1-Bromo-3-chloro-2-ethoxy-benzene

Cat. No.: B6301289
CAS No.: 1010390-50-7
M. Wt: 235.50 g/mol
InChI Key: GRROMSFWTJFXEZ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-ethoxy-benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is used in various chemical research and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-ethoxy-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2-ethoxybenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. For example, boron trifluoride etherate can be used as a catalyst in the acylation reaction of 2-chlorine-5-bromobenzoic acid with phenetole .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-ethoxy-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-chloro-2-ethoxy-benzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-ethoxy-benzene primarily involves electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of its substituents. The bromine and chlorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-2-ethoxy-benzene is unique due to the presence of both bromine and chlorine atoms along with an ethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

1-bromo-3-chloro-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRROMSFWTJFXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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